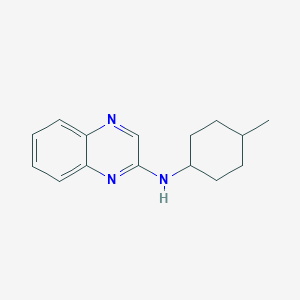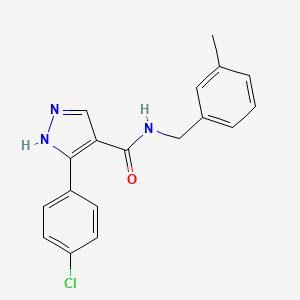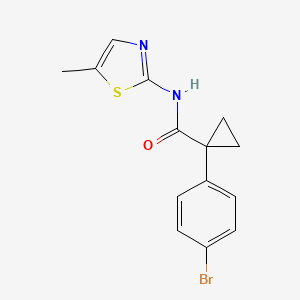![molecular formula C18H18N2O2 B7540644 N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7540644.png)
N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound belongs to the class of quinoline derivatives and possesses a unique chemical structure that makes it suitable for various research purposes.
Mécanisme D'action
The mechanism of action of N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This compound has been shown to interact with various proteins and enzymes, including cyclooxygenase-2, lipoxygenase, and phosphodiesterase-4, which are involved in inflammatory and immune responses.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, this compound has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has several advantages for use in lab experiments, including its high purity and stability, which make it suitable for various assays and experiments. However, this compound also has some limitations, including its low solubility in water and some organic solvents, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for research on N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide. One potential area of research is the development of new drugs based on this compound, which could be used to treat various diseases, including cancer and inflammatory disorders. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of specific enzymes and receptors. Additionally, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound, which could help to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide can be achieved through various methods, including the reaction of 3-methylbenzylamine with 2-chloro-3,4-dihydroquinoline-6-carboxylic acid followed by cyclization and subsequent reduction of the resulting intermediate. Other methods involve the use of different reagents and catalysts, which can affect the yield and purity of the final product.
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-2-4-13(9-12)11-19-18(22)15-5-7-16-14(10-15)6-8-17(21)20-16/h2-5,7,9-10H,6,8,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNPZEMXMYQKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(2,4,6-Trimethylphenyl)sulfonylamino]phenyl]urea](/img/structure/B7540591.png)
![5-methyl-N-[(3-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7540600.png)

![2-methyl-N-[(3-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7540627.png)


![1-(2-methylpropanoyl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]piperidine-4-carboxamide](/img/structure/B7540647.png)
![1-[Benzyl(propyl)amino]-3-[1-(4-chlorophenyl)ethoxy]propan-2-ol](/img/structure/B7540653.png)
![N-(cyclobutylmethyl)-3-[(2,5-dioxoimidazolidin-1-yl)methyl]benzamide](/img/structure/B7540658.png)
![2-cyclohexyl-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B7540663.png)
![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)
